Cas no 177952-38-4 (2,4-Bis(trifluoromethyl)benzonitrile)
2,4-Bis(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Bis(trifluoromethyl)benzonitrile
- 2,4-DI(TRIFLUOROMETHYL)BENZONITRILE
- 2,4-Bis(trifluoromethul)benzonitrile
- 2,4-Bis(trifluoromethyl)benzonitrile98%
- 2,4-Bis(trifluoromethyl)benzonitrile 98%
- SCHEMBL1996075
- PS-7607
- FT-0643720
- MFCD00061225
- CK2150
- Benzonitrile, 2,4-bis(trifluoromethyl)-
- A812317
- 2,4-Bis(trifluoromethyl)benzonitrile, 97%
- 177952-38-4
- AKOS005257700
- DTXSID30371139
- DB-044311
- SY040760
-
- MDL: MFCD00061225
- Inchi: 1S/C9H3F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H
- InChI Key: RQKXUWGXSNMDDS-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=CC=C(C(F)(F)F)C=1)(F)F
Computed Properties
- Exact Mass: 239.01700
- Monoisotopic Mass: 239.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.45
- Boiling Point: 196 ºC
- Flash Point: 72 ºC
- Refractive Index: 1.4240
- PSA: 23.79000
- LogP: 3.59588
- Solubility: Not determined
2,4-Bis(trifluoromethyl)benzonitrile Security Information
- Hazard Statement: Toxic
- Hazardous Material transportation number:3276
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
2,4-Bis(trifluoromethyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-Bis(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858653-5g |
2,4-Bis(Trifluoromethyl)Benzonitrile |
177952-38-4 | ≥98% | 5g |
¥973.80 | 2022-10-10 | |
| Fluorochem | 006011-5g |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 98% | 5g |
£159.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858653-1g |
2,4-Bis(Trifluoromethyl)Benzonitrile |
177952-38-4 | ≥98% | 1g |
¥267.30 | 2022-10-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028265-1g |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 97% | 1g |
¥382 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028265-5g |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 97% | 5g |
¥995 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028265-250mg |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 97% | 250mg |
¥214 | 2024-05-25 | |
| Fluorochem | 006011-1g |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 98% | 1g |
£40.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005823-1g |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 98% | 1g |
990CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005823-5g |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 98% | 5g |
3217CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ZP471-200mg |
2,4-Bis(trifluoromethyl)benzonitrile |
177952-38-4 | 97% | 200mg |
¥264.0 | 2022-02-28 |
2,4-Bis(trifluoromethyl)benzonitrile Suppliers
2,4-Bis(trifluoromethyl)benzonitrile Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2,4-Bis(trifluoromethyl)benzonitrile
Recent Advances in the Application of 2,4-Bis(trifluoromethyl)benzonitrile (CAS: 177952-38-4) in Chemical Biology and Pharmaceutical Research
2,4-Bis(trifluoromethyl)benzonitrile (CAS: 177952-38-4) is a fluorinated aromatic nitrile compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This compound, characterized by its two trifluoromethyl groups and a nitrile moiety, exhibits remarkable stability, lipophilicity, and reactivity, making it a valuable building block in the synthesis of bioactive molecules. Recent studies have explored its utility as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials science applications.
One of the most notable advancements in the application of 2,4-Bis(trifluoromethyl)benzonitrile is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the introduction of trifluoromethyl groups has been shown to enhance the binding affinity and metabolic stability of these inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,4-Bis(trifluoromethyl)benzonitrile exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC). The researchers highlighted the compound's ability to improve pharmacokinetic properties, such as oral bioavailability and half-life, compared to non-fluorinated analogs.
In addition to its pharmaceutical applications, 2,4-Bis(trifluoromethyl)benzonitrile has also been investigated for its potential in agrochemical development. A recent report in the journal Pest Management Science detailed its use as a precursor in the synthesis of novel herbicides. The trifluoromethyl groups were found to enhance the herbicidal activity by increasing the compound's permeability through plant cell membranes. Field trials indicated that these derivatives could effectively control resistant weed species while exhibiting lower environmental toxicity compared to traditional herbicides.
The compound's unique electronic properties have also made it a subject of interest in materials science. Researchers at a leading university in Japan have utilized 2,4-Bis(trifluoromethyl)benzonitrile as a monomer in the synthesis of high-performance polymers. These polymers demonstrated exceptional thermal stability and resistance to chemical degradation, making them suitable for applications in extreme environments, such as aerospace and electronics. The study, published in Advanced Materials, emphasized the role of the nitrile group in facilitating cross-linking reactions, which contributed to the material's robustness.
Despite these promising developments, challenges remain in the large-scale production and application of 2,4-Bis(trifluoromethyl)benzonitrile. The synthesis of this compound often requires harsh conditions and expensive catalysts, which can limit its commercial viability. However, recent advancements in catalytic fluorination and green chemistry approaches have shown potential in addressing these issues. A 2024 study in ACS Catalysis reported a novel palladium-catalyzed method for the efficient synthesis of 2,4-Bis(trifluoromethyl)benzonitrile under milder conditions, offering a more sustainable and cost-effective route.
In conclusion, 2,4-Bis(trifluoromethyl)benzonitrile (CAS: 177952-38-4) represents a versatile and valuable compound in the fields of chemical biology and pharmaceutical research. Its applications span from drug discovery to agrochemicals and advanced materials, driven by its unique structural features. Ongoing research continues to uncover new opportunities for this compound, while efforts to optimize its synthesis and scalability are expected to further enhance its industrial relevance. Future studies should focus on exploring its potential in other therapeutic areas and developing more sustainable production methods to meet growing demand.
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